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molecular formula C8H9NO5 B8301735 2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid

Cat. No. B8301735
M. Wt: 199.16 g/mol
InChI Key: XHBZYLUDOIQPFQ-UHFFFAOYSA-N
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Patent
US05958960

Procedure details

(1S*, 2S*, 4S*, 5R*, 6R*)-Ethyl 2-(3'-benzyl-5'-spirohydantoin)-4-hydroxybicyclo[3.1.0]hexane-6-carboxylate. To a stirred solution of the product of Example 1, step (c) (14.5 g, 78.7 mmol) in EtOH/H2O (2:1) (150 mL total volume) was added NH2CO2NH4 (18.42 g, 236 mmol) then KCN (7.68 g, 118 mmol). Upon complete addition, the reaction mixture was warmed at 40° C. for 2 days. The reaction mixture was concentrated in vacuo, partitioned with EtOAc/1N HCl, and brine. The mixture of hydantoins was extracted with EtOAc, dried over MgSO4, and concentrated. The crude hydantoins were reconstituted in DMF (50 mL) and stirred at room temperature as NaHCO3 (16.85 g, 200 mmol) and then benzyl bromide (12.6 g, 73.5 mmol) were consecutively added. The reaction mixture was warmed at 100° C. overnight. The reaction mixture was diluted with EtOAc and partitioned with 0.5N HCl. The hydantoins were extracted with EtOAC, washed with H2O then brine, dried over MgSO4, and purified via HPLC (hexanes/EtOAc) to afford 5.14 g (19%, 14.9 mmol) of the title compound. FDMS: M+ =344. Anal. calcd. for C18H20N2O5 : C, 62.78; H, 5.85; N, 8.13. Found: C, 62.97; H, 5.97; N, 8.06.
[Compound]
Name
Ethyl 2-(3'-benzyl-5'-spirohydantoin)-4-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.68 g
Type
reactant
Reaction Step Three
Quantity
16.85 g
Type
reactant
Reaction Step Four
Quantity
12.6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
19%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:12]([OH:14])=[O:13])[CH2:7][CH:6]([OH:8])[CH:5]2[CH:3]1[CH:4]2[C:9]([OH:11])=[O:10].[C-]#N.[K+].C([O-])(O)=O.[Na+].C(Br)C1C=CC=CC=1>CCO.O.CCOC(C)=O>[NH2:1][C:2]1([C:12]([OH:14])=[O:13])[CH2:7][C:6](=[O:8])[CH:5]2[CH:3]1[CH:4]2[C:9]([OH:11])=[O:10] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Ethyl 2-(3'-benzyl-5'-spirohydantoin)-4-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
14.5 g
Type
reactant
Smiles
NC1(C2C(C2C(C1)O)C(=O)O)C(=O)O
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Smiles
CCO.O
Step Three
Name
Quantity
7.68 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
16.85 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc/1N HCl, and brine
ADDITION
Type
ADDITION
Details
The mixture of hydantoins
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned with 0.5N HCl
EXTRACTION
Type
EXTRACTION
Details
The hydantoins were extracted with EtOAC
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified via HPLC (hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1(C2C(C2C(C1)=O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.9 mmol
AMOUNT: MASS 5.14 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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